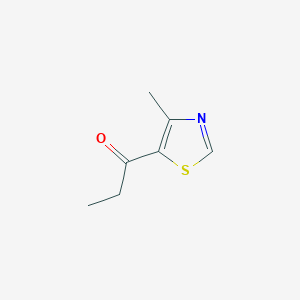
1-(4-Methylthiazol-5-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(4-methyl-5-thiazolyl)- is an organic compound with the molecular formula C7H9NOS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanone, 1-(4-methyl-5-thiazolyl)- can be synthesized through various organic synthesis methods. One common approach involves the reaction of 4-methyl-5-thiazolylamine with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1-Propanone, 1-(4-methyl-5-thiazolyl)- may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanone, 1-(4-methyl-5-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines or other reduced forms.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a wide range of thiazole derivatives.
Aplicaciones Científicas De Investigación
1-Propanone, 1-(4-methyl-5-thiazolyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s thiazole ring is of interest in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research explores its potential as an antimicrobial or anticancer agent due to its unique chemical structure.
Industry: It finds applications in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 1-Propanone, 1-(4-methyl-5-thiazolyl)- exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Thiazole: A basic structure similar to 1-Propanone, 1-(4-methyl-5-thiazolyl)- but without the propanone group.
Benzothiazole: Contains a benzene ring fused to a thiazole ring, offering different chemical properties.
Thiazolidine: A reduced form of thiazole with a saturated ring structure.
Uniqueness: 1-Propanone, 1-(4-methyl-5-thiazolyl)- is unique due to its combination of a thiazole ring with a propanone group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H9NOS |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
1-(4-methyl-1,3-thiazol-5-yl)propan-1-one |
InChI |
InChI=1S/C7H9NOS/c1-3-6(9)7-5(2)8-4-10-7/h4H,3H2,1-2H3 |
Clave InChI |
MMSGSMLFOUBSHA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(N=CS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















